molecular formula C19H23NO B1622424 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine CAS No. 302910-87-8

3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine

Cat. No. B1622424
CAS RN: 302910-87-8
M. Wt: 281.4 g/mol
InChI Key: GFAKSDPNSJXBHK-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine, also known as methoxetamine, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. Methoxetamine was first synthesized in 2010 and has gained popularity among recreational drug users due to its dissociative and hallucinogenic effects. However, methoxetamine has also shown potential in scientific research as a tool for studying the brain and its functions.

Mechanism of Action

Methoxetamine works by blocking the NMDA receptors in the brain, which are responsible for regulating neuronal activity. This results in a dissociative effect, where the user feels disconnected from their body and surroundings. Methoxetamine also affects other neurotransmitter systems in the brain, such as dopamine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
Methoxetamine has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause respiratory depression at high doses. Methoxetamine has also been shown to affect the immune system, with some studies suggesting that it may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-aminee in lab experiments is its ability to selectively block NMDA receptors, which can be useful in studying their role in various neurological disorders. However, 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-aminee also has limitations, such as its potential for abuse and the lack of long-term safety data.

Future Directions

1. Investigating the therapeutic potential of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-aminee in treating depression and anxiety disorders.
2. Studying the effects of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-aminee on the immune system and its potential for treating inflammatory diseases.
3. Developing new analogs of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-aminee with improved pharmacological properties and reduced potential for abuse.
4. Investigating the long-term safety and efficacy of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-aminee in preclinical and clinical studies.
5. Studying the effects of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-aminee on cognitive function and memory.

Scientific Research Applications

Methoxetamine has shown potential in scientific research as a tool for studying the brain and its functions. It has been used in studies on depression, anxiety, and addiction. Methoxetamine has also been used to study the effects of dissociative drugs on the brain and their potential therapeutic uses.

properties

IUPAC Name

3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-20(16-14-17-9-4-3-5-10-17)15-8-12-18-11-6-7-13-19(18)21-2/h3-13H,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAKSDPNSJXBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CC=CC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397228
Record name 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302910-87-8
Record name 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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